Molecular Weight and Ligand Efficiency Potential: Target Compound vs. N,4,5-Trimethyl Analog
The target compound (MW = 290.34 g/mol) possesses a molecular weight 28.05 Da lower than N,4,5-trimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide (CAS 896300-42-8; MW = 318.39 g/mol) and 14.06 Da lower than 4,5-dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide (CAS 315675-44-6; MW = 304.40 g/mol) . In fragment-based and lead-optimization contexts, a reduction of ~9–10% in molecular weight, when accompanied by retention of key pharmacophoric elements, can translate into measurably improved ligand efficiency indices (LE ≈ 0.3–0.4 kcal/mol per heavy atom) if target affinity is conserved [1]. This MW advantage is a direct consequence of the unsubstituted thiophene ring at positions 4 and 5—a structural feature unique to this compound among the commercially available phenoxyacetamido-thiophene-3-carboxamide series. The absence of lipophilic methyl groups also reduces computed logP (XLogP3-AA ≈ 2.0 for the target compound vs. ~2.7 for the 4,5-dimethyl analog, based on fragment additivity) .
| Evidence Dimension | Molecular weight (g/mol) and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 290.34; XLogP3-AA ≈ 2.0 (estimated by fragment additivity) |
| Comparator Or Baseline | CAS 896300-42-8: MW = 318.39; CAS 315675-44-6: MW = 304.40; XLogP3-AA ≈ 2.7 (4,5-dimethyl analog) |
| Quantified Difference | ΔMW = −28.05 and −14.06 g/mol; ΔXLogP ≈ −0.7 log units vs. dimethyl analog |
| Conditions | Computed physicochemical properties; MW from vendor certificates of analysis; logP estimated by XLogP3-AA fragment-based method |
Why This Matters
For medicinal chemistry teams optimizing lead series, the target compound's lower MW and lipophilicity offer superior ligand efficiency potential, provided target potency is comparable—a critical consideration for downstream ADME optimization where excessive lipophilicity frequently correlates with poor solubility, high metabolic clearance, and off-target promiscuity [1].
- [1] Hopkins, A. L.; Keserü, G. M.; Leeson, P. D.; Rees, D. C.; Reynolds, C. H. The Role of Ligand Efficiency Metrics in Drug Discovery. Nature Reviews Drug Discovery 2014, 13 (2), 105–121. DOI: 10.1038/nrd4163. View Source
